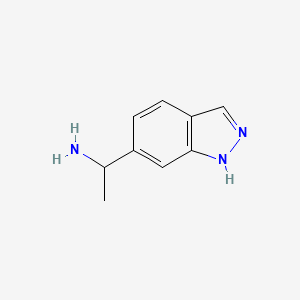
tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(3-fluoro-5-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoro-substituted aromatic ring, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-fluoro-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-(3-fluoro-5-nitrophenyl)carbamate can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized aromatic derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(3-fluoro-5-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluoro-substituted aromatic compounds on biological systems. It is also used in the development of enzyme inhibitors and other bioactive molecules .
Medicine: Its unique chemical structure makes it a valuable scaffold for the development of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives .
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The fluoro and nitro groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(3-fluoro-4-nitrophenyl)methylcarbamate
- tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
- tert-Butyl (3-nitrophenyl)carbamate
Comparison: tert-Butyl N-(3-fluoro-5-nitrophenyl)carbamate is unique due to the specific positioning of the fluoro and nitro groups on the aromatic ring. This positioning influences its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the tert-butyl group also contributes to its stability and lipophilicity, which are important factors in its applications .
Propriétés
Numéro CAS |
1877664-57-7 |
|---|---|
Formule moléculaire |
C11H13FN2O4 |
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-8-4-7(12)5-9(6-8)14(16)17/h4-6H,1-3H3,(H,13,15) |
Clé InChI |
VYGJKKFOLSFPDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)F)[N+](=O)[O-] |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



